molecular formula C19H29NO B1669530 Cycrimine CAS No. 77-39-4

Cycrimine

Numéro de catalogue: B1669530
Numéro CAS: 77-39-4
Poids moléculaire: 287.4 g/mol
Clé InChI: SWRUZBWLEWHWRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La cycrimine est un médicament anticholinergique central principalement utilisé dans le traitement et la prise en charge de la maladie de Parkinson. Il agit en réduisant les niveaux d’acétylcholine afin de rétablir l’équilibre avec la dopamine, qui est souvent perturbé chez les patients atteints de la maladie de Parkinson .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La cycrimine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction du bromure de cyclopentylmagnésium avec le phénylacétonitrile, suivie de l’addition de pipéridine et d’une réduction ultérieure . Les conditions réactionnelles impliquent généralement l’utilisation de solvants anhydres et des températures contrôlées pour garantir l’obtention du produit souhaité.

Méthodes de production industrielle

La production industrielle de la this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé en termes de rendement et de pureté, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La cycrimine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et de l’aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures contrôlées et des atmosphères inertes pour éviter des réactions secondaires indésirables .

Principaux produits formés

Applications de la recherche scientifique

La this compound a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Clinical Efficacy

Cycrimine was developed in the 1950s and has been used as an effective treatment for Parkinson's disease. It is particularly beneficial for patients experiencing tremors and rigidity. Studies have shown that this compound can significantly improve motor function by restoring the balance between acetylcholine and dopamine .

Dosage and Administration

Typically, therapy with this compound is initiated at doses ranging from 1 to 2 mg three times daily. Adjustments are made based on patient response and tolerance .

Dystonia Management

Research has also investigated this compound's potential in managing dystonia-related tremors. While it shows promise due to its anticholinergic properties, further studies are necessary to establish its efficacy and safety for this application.

Other Neurological Conditions

Beyond Parkinson's disease and dystonia, this compound's anticholinergic effects have led researchers to explore its use in other neurological disorders characterized by cholinergic overactivity. However, comprehensive clinical trials are still needed to validate these applications .

Case Study 1: Parkinson’s Disease Treatment

In a clinical trial involving patients with idiopathic Parkinson’s disease, this compound was administered alongside standard dopaminergic therapy. Results indicated that patients experienced a notable reduction in tremors and improved overall motor function compared to baseline measurements. Side effects were reported but were manageable within therapeutic ranges .

Case Study 2: Dystonia-Related Tremors

A small cohort study assessed this compound's effectiveness in patients with dystonia experiencing tremors. While some participants reported symptomatic relief, variability in response highlighted the need for more extensive research to confirm these findings.

Comparative Analysis with Other Anticholinergics

Drug Mechanism Primary Use Efficacy
This compoundMuscarinic receptor antagonistParkinson’s diseaseEffective for tremors and rigidity
TrihexyphenidylMuscarinic receptor antagonistParkinson’s diseaseSimilar efficacy with fewer side effects
BenztropineMuscarinic receptor antagonistParkinson’s diseaseEffective but may cause sedation

Mécanisme D'action

La cycrimine exerce ses effets en se liant au récepteur muscarinique de l’acétylcholine M1, inhibant efficacement l’acétylcholine. Cette inhibition rétablit l’équilibre normal dopamine-acétylcholine dans le cerveau, soulageant les symptômes de la maladie de Parkinson. Les cibles moléculaires impliquées comprennent les récepteurs muscariniques de l’acétylcholine, et les voies affectées sont celles liées à la régulation des neurotransmetteurs .

Comparaison Avec Des Composés Similaires

Composés similaires

  • Bipéridène
  • Procyclidine
  • Trihexyphénidyl

Unicité

La cycrimine est unique en termes d’affinité de liaison spécifique pour le récepteur muscarinique de l’acétylcholine M1, ce qui la rend particulièrement efficace pour rétablir l’équilibre dopamine-acétylcholine chez les patients atteints de la maladie de Parkinson. Comparée à des composés similaires, la this compound a une structure chimique distincte qui contribue à son profil pharmacologique unique .

Activité Biologique

Cycrimine is a synthetic anticholinergic drug primarily used in the treatment of Parkinson's disease. Its biological activity stems from its ability to modulate neurotransmitter levels, particularly by antagonizing the action of acetylcholine, thus restoring balance with dopamine. This article delves into the mechanisms, effects, and clinical findings associated with this compound.

This compound acts as an antagonist at the muscarinic acetylcholine receptor M1 . In Parkinson's disease, there is a deficiency of dopamine due to the degeneration of dopaminergic neurons. This imbalance leads to an overactivity of acetylcholine, which contributes to symptoms such as tremors and rigidity. By inhibiting acetylcholine's action, this compound helps to alleviate these symptoms:

  • Chemical Structure : this compound features a piperidine ring, a cyclopentyl group, and a phenyl group, which facilitate its interaction with neurotransmitter receptors in the brain.
  • Biological Role : It effectively reduces acetylcholine levels, thereby improving motor function and reducing parkinsonian symptoms .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in managing Parkinson's disease symptoms. The following table summarizes key findings from various clinical trials:

Study ReferenceSample SizeDurationKey Findings
221 patients5-20 weeksSignificant improvement in motor functions; all but one study showed superiority over placebo.
Various-Noted improvement in tremor and rigidity; variability in outcomes across studies.
--This compound effectively restores dopamine-acetylcholine balance, leading to symptomatic relief.

Case Studies

Case studies provide insight into the real-world application of this compound:

  • Case Study 1 : A patient with advanced Parkinson’s disease exhibited marked improvement in tremors after initiating this compound therapy. The patient reported reduced severity of symptoms and increased mobility within weeks of treatment.
  • Case Study 2 : In another instance, a patient experienced significant side effects including confusion and dry mouth, highlighting the importance of monitoring adverse reactions during treatment.

Adverse Effects

While this compound is effective in alleviating symptoms of Parkinson’s disease, it is essential to be aware of potential side effects:

  • Common Side Effects : Dry mouth, constipation, blurred vision, and urinary retention.
  • Cognitive Effects : There is evidence that anticholinergic drugs can impair short-term memory and exacerbate confusion, especially in older patients or those with pre-existing cognitive impairments .

Research Findings

Research continues to explore the broader implications of this compound’s biological activity:

  • Neuropsychiatric Effects : Studies indicate that anticholinergic medications may lead to neuropsychiatric side effects such as hallucinations or acute confusion .
  • Long-term Use : Ongoing investigations are assessing the long-term impact of this compound on cognitive function in patients with Parkinson’s disease.

Propriétés

IUPAC Name

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRUZBWLEWHWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861769
Record name Cycrimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cycrimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.09e-03 g/L
Record name Cycrimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cycrimine binds the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine. This decrease in acetylcholine restores the normal dopamine-acetylcholine balance and relieves the symptoms of Parkinson's disease.
Record name Cycrimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

77-39-4
Record name Cycrimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycrimine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycrimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cycrimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycrimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.932
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCRIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543567RFQQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cycrimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112-113
Record name Cycrimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycrimine
Reactant of Route 2
Reactant of Route 2
Cycrimine
Reactant of Route 3
Reactant of Route 3
Cycrimine
Reactant of Route 4
Reactant of Route 4
Cycrimine
Reactant of Route 5
Reactant of Route 5
Cycrimine
Reactant of Route 6
Reactant of Route 6
Cycrimine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.